[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid
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Overview
Description
[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of a halogenated pyridine with a boronic ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of this compound can lead to the formation of boron-containing alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles. This can lead to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Boronic esters, alcohols.
Reduction: Boron-containing alcohols, hydrocarbons.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid is extensively used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the pyridine ring, which can stabilize the intermediate species and enhance the reaction efficiency.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Pyridinylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: Compared to phenylboronic acid and 4-pyridinylboronic acid, [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid offers unique reactivity due to the presence of the methoxy-propyl group. This group can influence the electronic properties of the pyridine ring, potentially enhancing the compound’s reactivity in certain cross-coupling reactions. Additionally, the methoxy-propyl group can provide steric hindrance, which may affect the selectivity of the reactions.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and industrial production. Its unique structure and reactivity make it a valuable tool in the development of new materials and biologically active molecules. The compound’s ability to participate in various chemical reactions and its role in cross-coupling reactions highlight its importance in modern chemistry.
Properties
CAS No. |
1189546-01-7 |
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Molecular Formula |
C9H14BNO3 |
Molecular Weight |
195.03 g/mol |
IUPAC Name |
[2-(3-methoxypropyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-14-6-2-3-9-7-8(10(12)13)4-5-11-9/h4-5,7,12-13H,2-3,6H2,1H3 |
InChI Key |
FPGCMPVHPVVLMG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)CCCOC)(O)O |
Origin of Product |
United States |
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